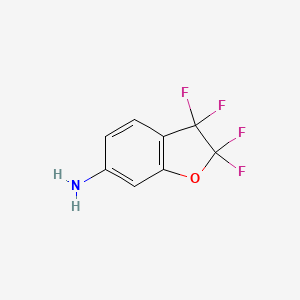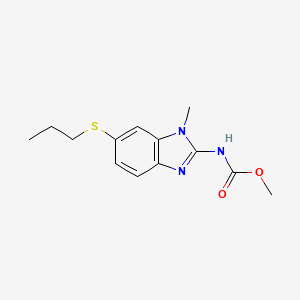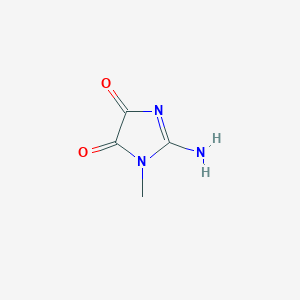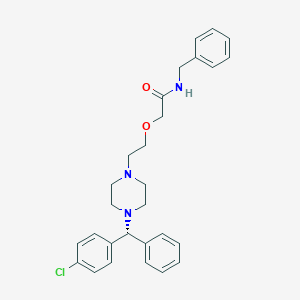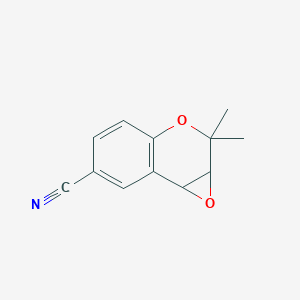
2,2-Dimethyl-3,4-epoxy-6-cyanochroman
Vue d'ensemble
Description
2,2-Dimethyl-3,4-epoxy-6-cyanochroman is a fascinating chemical compound with immense potential for scientific research. This compound is known for its unique structure, which includes an epoxy group and a cyano group attached to a chroman ring. The presence of these functional groups makes it a versatile molecule with various applications in different fields of study.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3,4-epoxy-6-cyanochroman typically involves the reaction of 2,2-dimethylchromene with an appropriate epoxidizing agent. One common method is the use of m-chloroperbenzoic acid (m-CPBA) as the epoxidizing agent under mild conditions. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dimethyl-3,4-epoxy-6-cyanochroman undergoes various types of chemical reactions, including:
Oxidation: The epoxy group can be oxidized to form diols or other oxidized products.
Reduction: The cyano group can be reduced to an amine or other reduced forms.
Substitution: The chroman ring can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the epoxy group can yield diols, while reduction of the cyano group can produce primary amines .
Applications De Recherche Scientifique
2,2-Dimethyl-3,4-epoxy-6-cyanochroman has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.
Mécanisme D'action
The mechanism of action of 2,2-Dimethyl-3,4-epoxy-6-cyanochroman involves its interaction with various molecular targets. The epoxy group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. The cyano group can participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Dimethylchromene: Lacks the epoxy and cyano groups, making it less reactive.
3,4-Epoxy-2,2-dimethylchromene: Similar structure but without the cyano group.
6-Cyano-2,2-dimethylchromene: Contains the cyano group but lacks the epoxy group.
Uniqueness
2,2-Dimethyl-3,4-epoxy-6-cyanochroman is unique due to the presence of both the epoxy and cyano groups, which confer distinct reactivity and interaction capabilities. This makes it a valuable compound for various applications in research and industry .
Propriétés
IUPAC Name |
2,2-dimethyl-1a,7b-dihydrooxireno[2,3-c]chromene-6-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-12(2)11-10(14-11)8-5-7(6-13)3-4-9(8)15-12/h3-5,10-11H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCYIWPLDKSWKGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2C(O2)C3=C(O1)C=CC(=C3)C#N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
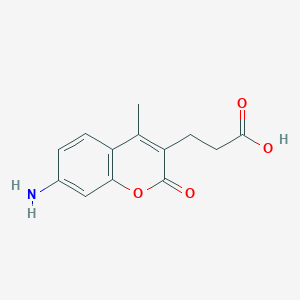
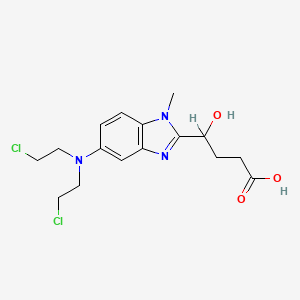
![9-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile](/img/structure/B3319547.png)
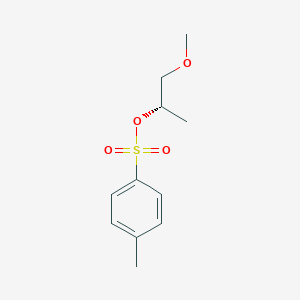
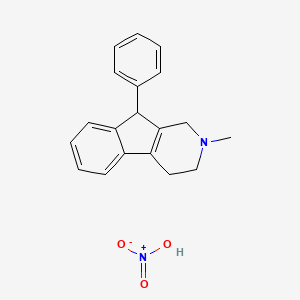
![7-Bromo-2H-benzo[e][1,2,4]thiadiazine-3(4H)-thione 1,1-dioxide](/img/structure/B3319574.png)

![2,5-Dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B3319587.png)
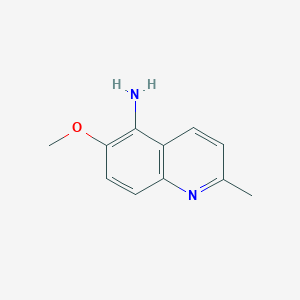
![Tert-butyl 3-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B3319597.png)
